molecular formula C13H12O5 B8749223 Methyl 5-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate CAS No. 648449-71-2

Methyl 5-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate

Cat. No. B8749223
CAS RN: 648449-71-2
M. Wt: 248.23 g/mol
InChI Key: NLBPCSGRMFOKIN-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C13H12O5 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
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properties

CAS RN

648449-71-2

Product Name

Methyl 5-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 5-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H12O5/c1-15-12(14)11-7-9-6-8(2-3-10(9)18-11)13-16-4-5-17-13/h2-3,6-7,13H,4-5H2,1H3

InChI Key

NLBPCSGRMFOKIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)C3OCCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-[1,3]Dioxolan-2-yl-benzofuran (50 mg, 0.26 mmol) was dissolved in THF (2 mL) and the solution was cooled down to −78° C. Butyl lithium (180 uL, 1.1 eq.) was added dropwise. This mixture was stirred 30 min at 25° C. Then the reaction mixture was cooled down to −78° C. and methyl cyanoformate (23 uL, 1.1 eq.) dissolved in 1 mL THF was added dropwise to the reaction mixture. After 1 h30 only small amount of starting material was detected and two major compounds were formed (expected product/dimer 73:27). The temperature was increased slowly to room temperature overnight. Water and ethyl acetate were added to the mixture and the aqueous layer was extracted 3 times. Combined organic phases was dried over MgSO4, filtrated and evaporated to give the 5-[1,3]Dioxolan-2-yl-benzofuran-2-carboxylic acid methyl ester (31.9 mg, 44%) mixed with the dimer (expected product/dimer 46:54). The mixture was used directly in the next step.
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